molecular formula C26H35N3O5S2 B2914477 methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-67-6

methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2914477
CAS No.: 449782-67-6
M. Wt: 533.7
InChI Key: LWFMGSOISNZODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a sulfonyl group, and multiple methyl groups. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides under basic conditions.

    Attachment of the azepane ring: This can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and more efficient purification techniques.

Chemical Reactions Analysis

Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in the substituents attached to the thieno[2,3-c]pyridine ring. These differences can lead to variations in their chemical properties and biological activities, making each compound unique in its own right.

Properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-25(2)16-19-20(24(31)34-5)23(35-21(19)26(3,4)28-25)27-22(30)17-10-12-18(13-11-17)36(32,33)29-14-8-6-7-9-15-29/h10-13,28H,6-9,14-16H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMGSOISNZODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.